Torin 2

概要

説明

トリン 2 は、メカニズム的標的ラパマイシン (mTOR) キナーゼの強力かつ選択的な阻害剤として知られる合成化合物です。これは、前任者のトリン 1 に比べて優れた薬物動態的特性を示す、第 2 世代の ATP 競合阻害剤です。 トリン 2 は、mTOR 複合体 1 (mTORC1) と mTOR 複合体 2 (mTORC2) の両方を阻害する能力により、科学研究で広く使用されており、mTOR シグナル伝達経路を研究するための貴重なツールとなっています .

準備方法

合成経路と反応条件

トリン 2 は、複数段階の化学プロセスによって合成されます。合成には通常、次の手順が含まれます。

コア構造の形成: トリン 2 のコア構造は、縮合、環化、官能基修飾を含む一連の反応によって合成されます。

官能基の導入: さまざまな官能基は、ハロゲン化、アルキル化、アシル化などの反応によってコア構造に導入されます。

工業生産方法

トリン 2 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、製造コストを最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術を使用して、効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

トリン 2 は、次のようなさまざまな化学反応を起こします。

酸化: トリン 2 は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、トリン 2 分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

トリン 2 の合成と修飾に使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換剤: ハロゲン化アルキルやアシルクロリドなど.

生成される主な生成物

トリン 2 の化学反応から生成される主な生成物には、官能基が修飾されたさまざまなアナログや誘導体が含まれます。 これらの生成物は、構造活性相関を研究し、より強力で選択的な阻害剤を開発するために研究で使用されることがよくあります .

科学研究への応用

トリン 2 は、次のような幅広い科学研究への応用を持っています。

化学: トリン 2 は、mTOR シグナル伝達経路を研究し、改善された特性を持つ新しい阻害剤を開発するためのツール化合物として使用されます。

生物学: トリン 2 は、オートファジー、細胞の成長、代謝などの細胞プロセスにおける mTOR の役割を調査するために使用されます。

医学: トリン 2 は、mTOR 経路を標的にすることにより、癌細胞の増殖を阻害できるため、癌治療における潜在的な治療的応用について研究されています。

科学的研究の応用

Cancer Research Applications

1. Antitumor Effects:

Torin 2 has demonstrated significant antitumor effects across multiple cancer types:

- Hepatocellular Carcinoma (HCC): In vitro studies showed that this compound effectively suppressed growth and induced apoptosis in HCC cell lines. The treatment resulted in reduced proliferation rates and enhanced cell death compared to controls .

- Anaplastic Thyroid Cancer (ATC): this compound inhibited tumor growth and metastasis in ATC models. It significantly reduced the phosphorylation of key proteins in the mTOR pathway, leading to G1/S phase arrest in cancer cells .

- Adult T-Cell Leukemia/Lymphoma: In this context, this compound exhibited greater efficacy than rapamycin, with strong inhibition of cell growth linked to reduced AKT phosphorylation .

Table 1: Summary of Antitumor Effects of this compound

Neurodegenerative Disease Applications

This compound's ability to inhibit both mTOR complexes makes it a candidate for treating neurodegenerative diseases. Research indicates that it can modulate autophagy pathways that are often dysregulated in conditions like Alzheimer's disease:

- Drosophila Model Studies: Transcriptomic analyses have shown that this compound can induce beneficial changes in gene expression related to neuroprotection and autophagy enhancement .

Metabolic Disorders

This compound has also been investigated for its potential in treating metabolic disorders by modulating insulin signaling pathways:

- Insulin Resistance: Studies suggest that this compound can improve insulin sensitivity through its action on the mTOR pathway, highlighting its potential for managing conditions like type 2 diabetes .

Case Studies

Case Study: Efficacy in Combination Therapies

In a study combining this compound with other chemotherapeutic agents, researchers found enhanced antitumor efficacy against KRAS-driven lung tumors. The combination approach led to significant tumor shrinkage compared to monotherapy with either agent alone .

作用機序

トリン 2 は、mTOR キナーゼの活性を阻害することでその効果を発揮します。mTOR の ATP 結合部位に結合し、細胞の成長、生存、オートファジーに関与する下流標的のリン酸化と活性化を防ぎます。トリン 2 は、mTORC1 と mTORC2 の両方を阻害し、mTOR シグナル伝達の包括的な遮断につながります。 この阻害は、タンパク質合成や細胞増殖など、mTOR の活性に依存する細胞プロセスの抑制につながります .

類似の化合物との比較

類似の化合物

トリン 1: トリン 2 の前任者であり、mTOR の ATP 競合阻害剤でもありますが、薬物動態的特性はそれほど良好ではありません。

ラパマイシン: mTORC1 を阻害しますが、mTORC2 を阻害せず、mTOR シグナル伝達の部分的な阻害につながる天然化合物です。

トリン 2 の独自性

トリン 2 は、高い効力と選択性で mTORC1 と mTORC2 の両方を阻害する能力が特徴です。 また、前任者のトリン 1 に比べて優れた薬物動態的特性を示し、mTOR 経路を研究し、潜在的な治療的応用に適した、より効果的なツールとなっています .

類似化合物との比較

Similar Compounds

Torin 1: The predecessor of Torin 2, also an ATP-competitive inhibitor of mTOR but with less favorable pharmacokinetic properties.

Rapamycin: A natural compound that inhibits mTORC1 but not mTORC2, leading to partial inhibition of mTOR signaling.

AZD8055: Another ATP-competitive inhibitor of mTOR with similar properties to this compound but different selectivity and potency profiles

Uniqueness of this compound

This compound is unique due to its ability to inhibit both mTORC1 and mTORC2 with high potency and selectivity. It also exhibits superior pharmacokinetic properties compared to its predecessor, Torin 1, making it a more effective tool for studying the mTOR pathway and for potential therapeutic applications .

生物活性

Torin 2 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in various cellular processes such as growth, proliferation, and survival. This compound is classified as a second-generation ATP-competitive inhibitor, exhibiting superior pharmacokinetic properties compared to earlier mTOR inhibitors. Its biological activity has been extensively studied across various cancer types, demonstrating significant potential as a therapeutic agent.

This compound primarily inhibits mTORC1 and mTORC2 pathways by blocking the phosphorylation of key substrates involved in cell growth and survival. Specifically, it inhibits T389 phosphorylation on S6K (RPS6KB1) and affects Akt phosphorylation at both T308 and S473 sites, leading to reduced activation of downstream signaling pathways. This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells.

Key Features:

- Selectivity: this compound shows an IC50 of approximately 2.1 nM for mTOR with around 800-fold selectivity over PI3K (IC50 = 200 nM) .

- Autophagy Induction: It activates autophagy, which contributes to its anti-cancer effects .

Hepatocellular Carcinoma (HCC)

Research has demonstrated that this compound effectively suppresses the growth and survival of HCC cell lines such as Hep G2, SNU-182, and Hep 3B2.1–7. The treatment resulted in:

- Reduced Proliferation: Inhibition of cell growth was observed in a dose-dependent manner.

- Induction of Apoptosis: High rates of apoptosis were noted following treatment.

- Autophagy Activation: Autophagy was triggered, contributing to the suppression of tumor growth .

Non-Small Cell Lung Cancer (NSCLC)

This compound has shown promising results against EGFR-TKI resistant NSCLC cells:

- Inhibition of Tumor Growth: In xenograft models, this compound significantly reduced tumor volume and weight.

- Mechanistic Insights: It inhibited Akt/mTOR signaling and induced autophagy, leading to enhanced apoptosis in tumor tissues .

Summary of Research Findings

Case Studies

-

Hepatocellular Carcinoma Study:

- Objective: To evaluate the impact of this compound on HCC cell lines.

- Methodology: Treatment with varying concentrations of this compound over 24 hours.

- Results: Significant reduction in cell viability and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for HCC .

- NSCLC Study:

特性

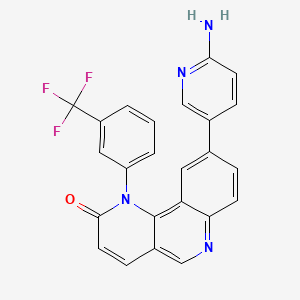

IUPAC Name |

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXXEUUYCAYESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679917 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-51-1 | |

| Record name | 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。